Dihydronepetalactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRNBGXEEKNZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(=O)OCC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334037 | |
| Record name | Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21950-33-4, 952722-18-8, 17672-81-0 | |
| Record name | Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dihydronepetalactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydronepetalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Natural Occurrence of Dihydronepetalactone
Plant Sources and Chemotypes of Dihydronepetalactone Accumulation
Occurrence in Nepeta Species (e.g., Nepeta cataria, Nepeta nuda) and Related Genera
This compound is a naturally occurring iridoid monoterpenoid found as a constituent in plants of the genus Nepeta, which belongs to the mint family (Lamiaceae). google.comgoogle.comgoogle.com It is frequently identified as a minor component within the essential oils of various catmint species. google.comgoogle.com Specifically, its presence has been confirmed in Nepeta cataria, commonly known as catnip. google.comokstate.edunih.gov Studies have also identified this compound in other species within the genus, such as the inflorescences of Nepeta nuda (naked catmint). researchgate.net While nepetalactone (B1678191) is the major iridoid in many Nepeta species, this compound exists alongside it, often in smaller quantities. google.comnih.gov The composition of essential oils, including the proportions of nepetalactone stereoisomers and consequently their hydrogenated derivatives like this compound, can vary significantly among different Nepeta species. google.com
Influence of Genotype and Environmental Factors (e.g., Harvest Time, Elicitors) on this compound Content
The accumulation of this compound in Nepeta species is not static; it is influenced by both the plant's genetic makeup (genotype) and various environmental conditions. mdpi.comresearchgate.net Research on different Nepeta cataria genotypes has shown significant variation in the concentration of this compound. mdpi.comresearchgate.net For instance, in one study, the genotype designated 'CR5' yielded the highest accumulation of this compound. researchgate.net
Environmental factors and cultivation practices, particularly harvest time, play a crucial role in the chemical profile of the plant's essential oil. google.commdpi.com Studies have demonstrated that the content of this compound can differ based on the season of harvest. mdpi.com For example, a 2018 summer harvest of various catnip genotypes yielded a higher content of this compound compared to harvests conducted in the fall of the previous year. mdpi.com This suggests that environmental variables that differ between seasons, such as temperature, precipitation, and humidity, are likely factors affecting its accumulation. mdpi.com
Below is an interactive data table showing the this compound (DHNL) content in various Nepeta cataria genotypes across different harvest times.
| Genotype | Harvest 1 (July 2017) | Harvest 2 (September 2017) | Harvest 3 (June 2018) |
|---|---|---|---|
| CR3 | 10.4 | 5.1 | 13.8 |
| CR5 | 14.5 | 7.8 | 21.6 |
| CR9 | 10.9 | 4.7 | 14.2 |
| C245 | 5.2 | 3.4 | 7.1 |
Organ-Specific Distribution and Accumulation Patterns within Plants
The distribution of this compound and its biosynthetic precursors is not uniform throughout the plant. The biosynthesis of iridoids in Nepeta is localized in specialized structures called glandular trichomes, which are primarily found on the leaf surfaces. uns.ac.rs Research into the specific distribution of this compound in Nepeta nuda revealed that this compound was exclusively identified in the inflorescences (the complete flower head of a plant). researchgate.net This organ-specific accumulation suggests a targeted biological role for the compound in the plant's reproductive structures. researchgate.net Furthermore, studies on Nepeta cataria have shown that key precursors and related compounds, including this compound, can be present in a non-volatile, bound form within the plant tissues. okstate.edu Treatment of plant residues with acid released significantly more this compound, indicating that a substantial pool of this compound exists as a non-steam-volatile precursor, possibly a glycoside, within the plant. okstate.edu
Enzymatic Pathways and Molecular Genetics of Iridoid Biosynthesis
Precursor Pathways and Early Steps in Monoterpenoid Biosynthesis (e.g., Geranyl Pyrophosphate)
The biosynthesis of this compound is part of the larger iridoid metabolic pathway, which itself is a specialized branch of monoterpenoid synthesis. researchgate.netnih.gov The process begins with the universal C10 precursor, geranyl pyrophosphate (GPP), which is produced via the methylerythritol 4-phosphate (MEP) pathway within the plant's plastids. uns.ac.rsresearchgate.netnih.gov
The initial steps converting GPP into the core iridoid structure are catalyzed by a series of enzymes:
Geraniol (B1671447) Synthase (GES): This enzyme catalyzes the hydrolysis of GPP to form the acyclic monoterpene alcohol, geraniol. uns.ac.rsnih.govnih.govnih.gov
Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase, G8H, hydroxylates geraniol to produce 8-hydroxygeraniol. uns.ac.rsresearchgate.netnih.gov
8-hydroxygeraniol oxidoreductase (8HGO): This oxidoreductase further oxidizes 8-hydroxygeraniol to yield 8-oxogeranial. uns.ac.rsresearchgate.netnih.govnih.gov
The formation of 8-oxogeranial is a critical juncture, as this compound is the direct precursor for the cyclization step that defines the iridoid skeleton. uns.ac.rsresearchgate.net From this point, an enzyme known as iridoid synthase (ISY) catalyzes a reduction of 8-oxogeranial to form a reactive enol intermediate, which then undergoes cyclization to form nepetalactol, the immediate precursor to nepetalactone. nih.govnih.govnih.gov
Conversion of Nepetalactone to this compound: Enzymatic Mechanisms and Hydrogenation Pathways
Following the formation of various nepetalactone stereoisomers from nepetalactol, this compound is produced via a subsequent modification step. nih.govresearchgate.net this compound is formed through the hydrogenation (reduction) of nepetalactone. google.comnih.govresearchgate.net This process involves the addition of hydrogen across a double bond in the nepetalactone molecule.
Metabolic studies using radiolabeled nepetalactone in Nepeta cataria plants have demonstrated this direct conversion, showing that the plant actively metabolizes nepetalactone to yield significant amounts of this compound. okstate.edu While the specific endogenous enzymes responsible for this hydrogenation in planta have not been fully characterized, the conversion is well-established. okstate.edu Synthetically, this compound can be conveniently produced by the catalytic hydrogenation of nepetalactone, using catalysts such as palladium on charcoal or platinum oxide. google.comgoogle.comokstate.edu This chemical synthesis mimics the biosynthetic reduction step that occurs naturally within the plant. google.com
Metabolomic Profiling of this compound and Co-Occurring Iridoids
Metabolomic profiling, particularly utilizing techniques like liquid chromatography-mass spectrometry (LC/MS), has been instrumental in characterizing the chemical diversity of iridoids in plants that produce this compound. researchgate.netchemrxiv.org These analytical approaches allow for the separation, identification, and quantification of structurally similar compounds within complex natural extracts. researchgate.net
This compound exists as multiple stereoisomers, and their identification in natural sources has been a focus of phytochemical research. Early studies on Nepeta cataria identified 4aα,7α,7aα-dihydronepetalactone as a natural constituent. okstate.edu Subsequent analysis of N. cataria extracts after acid hydrolysis revealed the presence of various diastereoisomeric dihydronepetalactones. okstate.edu
More advanced analytical methods have enabled the separation and identification of several specific diastereomers. An LC/MS method was developed that successfully separated four stereoisomers of this compound from N. cataria. researchgate.net In another study, hydrogenation of nepetalactone isomers isolated from catmint oil yielded a mixture of this compound diastereomers, with the principal components identified through NMR spectroscopy as:
(4S,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one (DHN 2)
(4R,4aR,7S,7aS)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one (DHN 1)
(4R,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one (isothis compound or DHN 3) researchgate.net
Beyond the Nepeta genus, related compounds have been identified in other plants. For example, (4R,4aR,7S,7aR)-isothis compound and a related iridoid, (4R,4aS,7S,7aR)-isoiridomyrmecin, were identified as volatile compounds from the roots of Acalypha indica. uwa.edu.au The confirmation of these structures was achieved by comparing their mass spectra and gas chromatography retention times with those of synthesized standards. uwa.edu.auresearchgate.net this compound is formed from the hydrogenation of nepetalactone, its direct precursor in the biosynthetic pathway. mdpi.com
Significant quantitative variation in this compound content exists among different populations and genotypes of Nepeta cataria. researchgate.net This variability highlights the influence of genetic and environmental factors on the biosynthesis and accumulation of this compound. nih.gov
A study analyzing ten different catnip lines found that the total concentration of dihydronepetalactones ranged from 1.47% to 4.76% of the extract. researchgate.net Another comprehensive study evaluated 34 different catnip genotypes over multiple harvests and years, revealing substantial differences in their capacity to produce this compound (DHNL). The interaction between genotype and harvest time was found to be a significant factor affecting DHNL accumulation. nih.gov
Among the tested genotypes, the cultivar 'CR5' consistently demonstrated the highest accumulation of DHNL. mdpi.comnih.gov In one harvest, CR5 produced the highest average amount at 7.9 mg/100 g of dry biomass. mdpi.comnih.gov When accumulated yields over three successive harvests were combined, genotype CR5 again had the highest total at 27.4 mg/plant, while genotype UK9 had the lowest at 7.5 mg/plant. mdpi.com This data underscores the potential for selective breeding to develop catnip cultivars with enhanced yields of specific iridoids.
The following table summarizes the accumulated this compound (DHNL) yield for selected Nepeta cataria genotypes over three harvests, illustrating the genetic variability in production.
| Genotype | Accumulated DHNL Yield (mg/plant) |
|---|---|
| CR5 | 27.4 |
| UK. 2 | 22.7 |
| CR9 | 15.8 |
| CIT | 8.1 |
| UK9 | 7.5 |
Data sourced from a study evaluating 34 catnip genotypes over two years. mdpi.com
In addition to genetic lines, distinct populations can also show unique chemical profiles. For example, a study of a N. cataria population from Balchik, Bulgaria, found that its essential oil contained a considerable amount of this compound, constituting about 25% of the total oil composition. researchgate.net This high concentration in a specific population further emphasizes the significant chemical diversity present within the species.
Biological and Ecological Roles of Dihydronepetalactone
Inter-organismal Chemical Communication (Semiochemistry)
Dihydronepetalactone is a key player in the chemical conversations that occur between different organisms. Its presence as a volatile organic compound in certain plants and its involvement in plant-herbivore interactions highlight its importance in shaping ecological dynamics.
This compound is a naturally occurring iridoid monoterpenoid found as a minor component in the essential oils of various Nepeta species, commonly known as catnip or catmint. oup.comgoogle.comfrontiersin.org These plants are rich in volatile organic compounds (VOCs), which are crucial for their interaction with the environment. nih.gov While nepetalactone (B1678191) is the more abundant and well-known compound in catnip oil, this compound also contributes to the plant's chemical profile. mdpi.commdpi.com It is formed through the hydrogenation of nepetalactone. frontiersin.orgresearchgate.net The composition of these volatile compounds, including this compound, can vary between different Nepeta species and even within the same species depending on growing conditions and the plant's developmental stage. google.com For instance, this compound has been specifically identified in the inflorescences of Nepeta nuda. frontiersin.org The release of these VOCs from different plant parts, such as flowers and leaves, is a critical aspect of their chemical signaling. nih.gov
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and iridoid monoterpenoids like this compound are a significant part of this defense system. nih.govwikipedia.orgnih.gov These compounds can act as repellents, toxins, or antinutritive agents against a wide range of herbivores. nih.gov The presence of this compound in Nepeta species contributes to their protection against insect herbivores. wikipedia.org The repellent properties of these compounds are a key mechanism in plant defense, driving away insects that would otherwise feed on the plant. wikipedia.org Interestingly, some insects have co-opted these plant compounds for their own defense; dihydronepetalactones have been identified as components of the defensive secretions of certain ant and rove beetle species. oup.comgoogle.comfrontiersin.org This highlights the complex evolutionary interplay between plants and insects, where a compound used for plant defense can be repurposed by insects for their own protection. The increased concentration of iridoids in the reproductive organs of plants like Nepeta nuda suggests their crucial role in protecting these vital parts from herbivores. frontiersin.org
Arthropod Repellency and Deterrent Activities
One of the most well-documented and significant biological activities of this compound is its ability to repel a wide array of arthropods. This property has garnered considerable scientific interest for its potential applications in pest management.
This compound has demonstrated potent repellent effects against a variety of arthropods of significant concern to public health. google.com Research has shown its efficacy against several species of mosquitoes, including Aedes aegypti, Anopheles albimanus, and Aedes intrudens. mdpi.comresearchgate.net It is also an effective repellent against the stable fly, Stomoxys calcitrans, and nymphs of the black-legged tick, Ixodes scapularis. researchgate.netresearchgate.netoup.com Furthermore, formulations containing hydrogenated catmint oil, which is rich in this compound diastereomers, have been shown to provide significant protection against black flies (Simulium decorum) and various mosquito species in field tests. oup.comnih.gov In some studies, the repellency of this compound has been found to be comparable to that of the widely used synthetic repellent, DEET. researchgate.netresearchgate.net
Table 1: Arthropod Species Repelled by this compound
| Arthropod Group | Species | Study Findings | Citations |
|---|---|---|---|
| Mosquitoes | Aedes aegypti | Demonstrated repellency in laboratory assays. | researchgate.net, researchgate.net, mdpi.com |
| Anopheles albimanus | Repellency comparable to DEET in in vitro and human subject tests. | researchgate.net, researchgate.net, mdpi.com | |
| Aedes intrudens | Field tests showed protection for over 4 hours. | researchgate.net, oup.com | |
| Ticks | Ixodes scapularis (nymphs) | Efficacious against black-legged tick nymphs. | researchgate.net, researchgate.net, oup.com |
| Flies | Stomoxys calcitrans (Stable fly) | Repelled stable flies in in vitro studies. | researchgate.net, researchgate.net, oup.com |
This compound exists as several different diastereomers, which are stereoisomers that are not mirror images of one another. researchgate.net Research has indicated that the repellent activity of this compound can vary between its different diastereomers. oup.com
For instance, one study compared two specific diastereomers, referred to as DHN 1 and DHN 2. researchgate.netoup.comoup.com It was found that DHN 2 was more effective in repelling Anopheles albimanus mosquitoes. oup.com Conversely, DHN 1 appeared to be slightly more effective against ticks, although the difference was not statistically significant. oup.com Another study investigating the behavioral responses of the multicolored Asian lady beetle, Harmonia axyridis, found that both Z,E-dihydronepetalactone and E,Z-dihydronepetalactone elicited avoidance behaviors, with the E,Z isomer showing a more significant effect on both males and females at a high concentration. psu.edu These findings suggest that the specific spatial arrangement of atoms in the different diastereomers influences their interaction with the olfactory receptors of various arthropod species. oup.com
Table 2: Comparative Repellency of this compound Diastereomers
| Diastereomer | Target Arthropod | Observed Efficacy | Citations |
|---|---|---|---|
| DHN 1 | Ixodes scapularis (Ticks) | Appeared to be slightly more effective than DHN 2, but not statistically significant. | oup.com |
| DHN 2 | Anopheles albimanus (Mosquitoes) | More effective diastereomer compared to DHN 1. | oup.com |
| Z,E-dihydronepetalactone | Harmonia axyridis (Lady beetle) | Females showed avoidance at high concentrations. | psu.edu |
This compound elicits a range of behavioral responses in arthropods, primarily centered around avoidance and deterrence from feeding. In laboratory settings, these compounds have been shown to deter the feeding activity of mosquitoes, stable flies, and deer ticks. researchgate.netoup.com The repellent effect is dose-dependent, with higher concentrations generally leading to stronger avoidance behaviors. psu.edu
For the multicolored Asian lady beetle, exposure to this compound-treated surfaces resulted in the beetles turning away from the treated edge. psu.edu In mosquitoes, the repellency manifests as a reduction in landing and probing on treated surfaces. researchgate.netoup.com Studies using in vitro blood-feeding systems have demonstrated that membranes treated with this compound receive significantly fewer landings from mosquitoes compared to untreated controls. oup.com Furthermore, tests on human subjects have shown that topical applications of this compound formulations can provide complete protection from mosquito bites for several hours. oup.comresearchgate.net The underlying mechanism for this repellency is believed to involve the activation of olfactory receptors in the arthropods, signaling the presence of a noxious or undesirable substance. researchgate.net
Mechanisms of Arthropod Olfactory and Gustatory System Modulation
This compound is recognized as an effective insect repellent. mdpi.comgoogle.com Its mode of action involves the modulation of the arthropod's sensory systems, which are finely tuned to detect chemical cues in the environment for essential behaviors like host-seeking and feeding.
Interaction with Insect Chemoreceptors and Olfactory Receptor Neurons
The insect olfactory system is a complex network responsible for detecting a vast array of volatile chemical compounds. nih.gov This detection is primarily carried out by specialized proteins known as chemoreceptors, located on the dendrites of olfactory sensory neurons (OSNs). nih.govunil.ch These OSNs are housed in sensory hairs called sensilla, which are predominantly found on the insect's antennae and maxillary palps. nih.gov
Insects possess several families of olfactory receptors, but the most prominent are the Odorant Receptors (ORs) and Ionotropic Receptors (IRs). unil.ch Insect ORs are fundamentally different from their mammalian counterparts; they function as ligand-gated ion channels. wikipedia.orgmdpi.com An insect OR is typically a heteromeric complex formed by a variable, odor-specific receptor protein (OrX) and a highly conserved co-receptor known as Orco. nih.govwikipedia.org The OrX subunit determines the specificity of the receptor to particular odorants, while the Orco subunit is essential for the ion channel function. wikipedia.orgfrontiersin.org When a volatile ligand like this compound binds to the OrX subunit, it induces a conformational change in the complex, opening the channel and allowing ion influx, which in turn activates the neuron. frontiersin.org
While direct studies pinpointing the exact receptor subtypes that bind to this compound are limited, research on structurally related iridoids provides significant insight. For instance, nepetalactam, a derivative of the related compound nepetalactone, has been shown to function as an antagonist, inhibiting the activity of specific odorant receptors (AaOR2, AaOR7, and AaOR8) in the yellow fever mosquito, Aedes aegypti. mdpi.com This suggests that this compound likely exerts its repellent effect by interacting with and modulating the activity of one or more of these critical insect chemoreceptors, disrupting the normal perception of attractant cues and leading to an avoidance response.
Table 1: Overview of Major Insect Olfactory Receptor Families
| Receptor Family | Structure & Function | Role in Olfaction |
|---|---|---|
| Odorant Receptors (ORs) | Heteromeric ligand-gated ion channels composed of a variable OrX subunit and a conserved Orco co-receptor. unil.chmdpi.com | Detect general food odors and pheromones, crucial for a wide range of behaviors. nih.gov |
| Ionotropic Receptors (IRs) | Related to ionotropic glutamate (B1630785) receptors, they form odor-gated ion channel complexes with co-receptors like Ir8a or Ir25a. unil.ch | Typically detect acids, amines, and other specific volatile compounds. unil.ch |
| Gustatory Receptors (GRs) | Primarily involved in taste, but some are expressed in olfactory neurons and detect non-volatile cues and carbon dioxide. frontiersin.org | Mediate the detection of CO2 in mosquito host-seeking and other specific olfactory tasks. mdpi.com |
Biochemical and Electrophysiological Responses in Arthropod Sensory Systems
The interaction between a repellent compound and an insect's chemoreceptors triggers a cascade of biochemical and electrophysiological events that can be measured to quantify the sensory response. The primary biochemical event is the binding of the ligand (this compound) to the olfactory receptor protein. frontiersin.org This binding is the initial step that leads to the opening of the receptor's ion channel, causing an influx of cations (such as Na+, K+, and Ca2+) and resulting in the depolarization of the olfactory sensory neuron's membrane. nih.gov
Repellent compounds like this compound are expected to elicit significant electrophysiological responses in the OSNs of susceptible insects. For example, studies on other natural repellents like linalool (B1675412) have demonstrated strong EAG responses in various species of biting flies. unl.edu The detection of these repellent molecules by the insect's sensory system causes aversive behavioral responses, effectively driving the insect away from the source. google.com The ultimate repellent effect is tied to the insect's sensitivity to the chemical and the compound's ability to reach a threshold concentration in the vapor phase to elicit the avoidance behavior. unl.edu
Table 2: Electrophysiological and Behavioral Responses to Repellents
| Compound/Source | Insect Species | Technique/Observation | Finding |
|---|---|---|---|
| Nepetalactone (related iridoid) | Mosquitoes | Repellency Bioassay | Found to be more repellent than DEET in specific laboratory assays. unl.edu |
| Linalool | Biting Flies (4 species) | Electroantennogram (EAG) | Produced significant EAG responses, indicating strong olfactory detection. unl.edu |
| Linalool | Biting Flies | Wind Tunnel Assay | Reduced the upwind flight (positive anemotaxis) towards an attractant source. unl.edu |
Other Observed Biological Activities in Non-Clinical Contexts
Beyond its role as an arthropod repellent, this compound is a key bioactive compound responsible for inducing well-known behavioral phenomena in other animal species, most notably domestic cats and other felines.
Feline Behavioral Responses and Olfactory Receptor Interactions
This compound is one of the primary iridoid compounds found in silver vine (Actinidia polygama) that elicits a characteristic and often euphoric response in felines. nih.govfrontiersin.org This behavior, commonly known as the "catnip response," involves a sequence of actions upon sniffing the plant material, including licking, chewing, face and head rubbing, and rolling on the ground. sci.newsimproveinternational.com This response is not limited to domestic cats but is also observed in other felids like lions and bobcats. nih.gov
The mechanism underlying this behavior is initiated through the main olfactory system, as oral administration of related iridoids does not produce the response. nih.govfrontiersin.org It is hypothesized that felines possess specific olfactory receptors that detect this compound and other iridoids like nepetalactol and nepetalactone with high sensitivity. nih.govimproveinternational.com The interaction between these volatile compounds and the feline olfactory receptors triggers a neurophysiological cascade involving the µ-opioid system. nih.gov Research has shown that exposure to nepetalactol, a major component in silver vine, leads to a significant increase in plasma β-endorphin levels in cats. nih.govimproveinternational.com β-endorphins are endogenous opioids associated with pleasure and reward. nih.gov The crucial role of this system was further demonstrated when the pharmacological inhibition of µ-opioid receptors suppressed the classic rubbing and rolling response. nih.govimproveinternational.com
Interestingly, the act of licking and chewing the plant leaves by the cat enhances the biological effect. This physical damage to the leaves significantly increases the emission of the iridoids, including this compound, and alters their chemical ratios, which in turn promotes a more prolonged response from the cat. sci.newseurekalert.org This extended duration of rubbing helps the cat to more effectively transfer the compounds to its fur, where they serve the functional purpose of repelling mosquitoes, such as Aedes albopictus. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| β-endorphin |
| This compound |
| Iridomyrmecin |
| Isoiridomyrmecin |
| Isothis compound |
| Linalool |
| Nepetalactam |
| Nepetalactone |
Synthetic Methodologies and Chemoenzymatic Approaches to Dihydronepetalactone
Chemical Synthesis Pathways for Dihydronepetalactone
Chemical synthesis provides a versatile platform to access not only naturally occurring stereoisomers of this compound but also novel analogues for structure-activity relationship studies. These methods range from total synthesis from simple precursors to the modification of structurally related natural products.
Total Synthesis Strategies and Stereoselective Approaches
The total synthesis of this compound presents a significant challenge due to the presence of multiple contiguous stereocenters in its bicyclic lactone structure. Consequently, the development of stereoselective synthetic routes is paramount.
Several distinct strategies have been developed for the total synthesis of this compound and related iridoids. One notable approach begins with readily available chiral starting materials such as (S)-pulegone or the enantiomers of limonene (B3431351). researchgate.netbeilstein-journals.org For instance, a route starting from (R)-limonene has been successfully employed to synthesize all eight stereoisomers of trans-fused dihydronepetalactones. beilstein-journals.orgnoaa.govresearchgate.net This strategy utilizes the inherent chirality of limonene to control the stereochemistry of the newly formed chiral centers during the synthesis. beilstein-journals.orgnoaa.gov A key intermediate in this pathway is 1-formyl-2-methyl-5-(1-methylethenyl)-1-cyclopentene, which is prepared from (R)-limonene via ozonolysis and subsequent intramolecular aldol (B89426) condensation. beilstein-journals.org This intermediate is then elaborated through a series of stereocontrolled transformations to yield the target this compound isomers. beilstein-journals.org
The choice of synthetic route often depends on the desired stereochemistry of the final product. While several stereoselective syntheses have been developed for the more common cis-fused nepetalactone (B1678191) and its dihydro derivatives, specific approaches targeting the trans-fused iridoid lactones have also been reported. researchgate.netbeilstein-journals.org These syntheses are crucial for accessing specific stereoisomers that may exhibit distinct biological activities.
| Starting Material | Key Strategy | Target Stereochemistry | Reference |
| (R)-Limonene | Utilization of inherent chirality, intramolecular aldol condensation | trans-fused isomers | beilstein-journals.orgresearchgate.net |
| (S)-Pulegone | Route to iridoids applicable to pure stereoisomers | trans-fused isomers | researchgate.netbeilstein-journals.org |
| Disilylated Olefins | Tandem alkoxycarbonylation/oxidative radical cyclization | General access to iridoids | rsc.org |
Catalytic Hydrogenation of Nepetalactone and Related Precursors
The most direct and economically viable method for the production of this compound is the catalytic hydrogenation of nepetalactone. acs.orgresearchgate.net Nepetalactone is the major component of the essential oil extracted from the catmint plant, Nepeta cataria. acs.orgresearchgate.net This process involves the reduction of the double bond within the nepetalactone molecule.
The choice of catalyst and reaction conditions significantly influences the yield and stereoselectivity of the hydrogenation process. Palladium on carbon (Pd/C) has been identified as a highly effective catalyst for this transformation. acs.orgresearchgate.net A robust, two-step hydrogenation process using 5% Pd/C has been developed to maximize the yield of the desired this compound isomers while minimizing the formation of byproducts like puleganic acid. acs.orgiscre.org
The stereochemical outcome of the hydrogenation is dependent on the stereochemistry of the starting nepetalactone isomer. The two primary isomers found in catmint oil are the trans,cis- and cis,trans-nepetalactone. acs.org Hydrogenation of the trans,cis-isomer proceeds with high stereoselectivity to yield a single this compound isomer. iscre.org In contrast, the hydrogenation of the cis,trans-isomer is more complex and typically results in a mixture of this compound stereoisomers. iscre.org Specifically, hydrogenation of cis,trans-nepetalactone can produce a 7:1 diastereomeric mixture of isomers. justia.com
Process variables such as temperature and pressure also play a crucial role. Higher temperatures can affect the activity and selectivity of the catalyst, while increased pressure generally enhances the catalyst's activity without significantly impacting the formation of undesirable byproducts. acs.org Catalyst deactivation is a concern, with sulfur compounds being identified as a primary cause. acs.org
| Catalyst | Precursor | Key Process Features | Outcome | Reference |
| 5% Palladium on Carbon (Pd/C) | Catmint oil (trans,cis- and cis,trans-nepetalactone mixture) | Two-step process, optimization of temperature and pressure | Maximized yield of this compound, minimized puleganic acid formation | acs.orgiscre.org |
| Palladium on Strontium Carbonate (Pd/SrCO3) | Nepetalactone mixture | Room temperature, 30 psig pressure | Yields a mixture of this compound diastereomers | oup.com |
Derivatization from Other Iridoid Monoterpenes
This compound can also be synthesized through the chemical modification of other naturally occurring iridoid monoterpenes. This approach leverages the pre-existing cyclopentanoid skeleton of these related compounds. For instance, this compound is biosynthetically proposed to be derived from the iridoid monoterpene iridodial (B1216469) in certain insects. google.com While this is a biosynthetic consideration, it highlights the structural relationships that can be exploited in a laboratory setting.
A notable example is the synthesis of trans-fused dihydronepetalactones starting from the enantiomers of limonene, which itself is a monoterpene but not an iridoid. researchgate.netbeilstein-journals.org The key is the construction of the characteristic bicyclic lactone structure of this compound from the limonene framework. This involves a series of chemical transformations to first form a suitable cyclopentane (B165970) intermediate which is then cyclized to the lactone. beilstein-journals.org
Chemoenzymatic and Biocatalytic Syntheses
Chemoenzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to purely chemical synthetic methods. These strategies utilize the catalytic power of enzymes or engineered microorganisms to perform specific chemical transformations, often with high stereospecificity and under mild reaction conditions.
Enzyme-Mediated Transformations In Vitro
The use of isolated enzymes for in vitro transformations represents a powerful tool in chemoenzymatic synthesis. nih.govnih.govbeilstein-journals.org In the context of this compound, enzymes can be employed for key steps such as selective oxidations, reductions, or cyclizations. For example, lipases are known to catalyze enantioselective hydrolytic reactions and can be used for the resolution of diastereomeric mixtures of epoxides, which could be intermediates in a this compound synthesis. uc.pt
While specific literature detailing the in vitro enzymatic synthesis of this compound is emerging, the principles of chemoenzymatic synthesis are well-established. mdpi.com For instance, thioesterase domains from polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems are known to catalyze macrocyclization reactions and could potentially be engineered or adapted for the lactonization step in this compound synthesis. nih.govbeilstein-journals.org The broad substrate selectivity of certain enzymes, like the PikC P450 hydroxylase, makes them attractive candidates for chemoenzymatic synthesis, as they can be used to perform difficult chemical transformations on synthetic intermediates. nih.gov
A patent describes a process for preparing this compound via a nepetalic acid intermediate, which can then be stereospecifically converted to the desired product. justia.com This conversion could potentially be mediated by enzymes.
Engineered Biosynthetic Pathways for this compound Production
Metabolic engineering and synthetic biology provide a promising avenue for the sustainable production of this compound in microbial hosts. frontiersin.orgmdpi.comnih.gov This involves the introduction of a heterologous biosynthetic pathway into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to convert simple carbon sources like glucose into the target molecule.
A patent application describes the engineering of microbial cells to produce nepetalactone from a fermentation substrate. unifiedpatents.com This involves the introduction of genes encoding key enzymes in the nepetalactone biosynthetic pathway, such as nepetalactol synthases (NEPSs) and nepetalactone oxidoreductases (NORs). unifiedpatents.com Once nepetalactone is produced by the engineered microbe, it can be subsequently hydrogenated to this compound, either in vivo if a suitable reductase is also expressed, or through a subsequent chemical hydrogenation step. This integrated approach combines the advantages of biological production with efficient chemical conversion.
| Approach | Key Features | Potential Advantages |
| In Vitro Enzyme-Mediated Transformations | Use of isolated enzymes for specific reactions (e.g., hydrolysis, oxidation, cyclization). | High selectivity, mild reaction conditions, potential for stereocontrol. |
| Engineered Biosynthetic Pathways | Introduction of heterologous genes into microbial hosts (E. coli, yeast) to produce nepetalactone from simple sugars. | Sustainable production from renewable feedstocks, potential for high-titer production. |
Analytical Chemistry Techniques for Dihydronepetalactone Characterization and Quantification
Chromatographic Separation Methods
Chromatographic techniques are fundamental to the analysis of dihydronepetalactone, enabling the separation of its isomers from each other and from other components within a sample.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating this compound isomers. walshmedicalmedia.comchromatographytoday.comchrom-china.com The choice between GC and HPLC often depends on the volatility and thermal stability of the compounds being analyzed. chromatographytoday.comlabmanager.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. chromatographytoday.com In GC, separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. chrom-china.com The volatility of the isomers influences their retention time, with more volatile compounds moving through the column faster. chromatographytoday.com GC analysis of this compound has been successfully used to separate its isomers, often revealing the relative abundance of each in a given sample. oup.comgwern.net For instance, GC analysis of extracts from Nepeta racemosa allowed for the identification of plants that predominantly produce specific nepetalactone (B1678191) isomers, which can then be hydrogenated to yield this compound. oup.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. wikipedia.org It is particularly useful for separating non-volatile or thermally sensitive compounds. labmanager.com HPLC can be employed to separate this compound isomers, and different modes of HPLC, such as normal-phase or reversed-phase, can be utilized depending on the polarity of the isomers and the desired separation. wikipedia.org The separation is influenced by the differential affinity of the isomers for the stationary and mobile phases. chromatographytoday.com
| Technique | Principle of Separation | Typical Application for this compound |
| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Separation of volatile this compound isomers. oup.comgwern.net |
| High-Performance Liquid Chromatography (HPLC) | Polarity and interaction with stationary and mobile phases | Separation of this compound isomers, including those that may be less volatile or thermally labile. walshmedicalmedia.comgoogle.com |
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced sensitivity and specificity for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net As this compound isomers elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each isomer. oup.comresearchgate.net This technique has been instrumental in identifying this compound in various sources, including the cephalic secretions of the parasitoid wasp Alloxysta victrix. researchgate.net GC-MS analysis can reveal the molecular mass of the compound (M+ = 168) and a characteristic fragmentation pattern that helps distinguish between different isomers, such as cis-fused and trans-fused dihydronepetalactones. researchgate.net
Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS): This highly sensitive and selective technique is used for the quantification of this compound. researchgate.netiitb.ac.in UHPLC provides faster and more efficient separations than conventional HPLC. nih.gov The triple quadrupole mass spectrometer operates in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of target analytes even in complex matrices. edqm.eu UHPLC-QqQ-MS has been employed to study the stability of this compound in Nepeta cataria extracts over time, demonstrating that while nepetalactone levels may decrease, this compound levels can remain stable. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for both the identification and quantification of compounds in complex mixtures. saiflucknow.orgnih.gov It involves the separation of analytes by LC, followed by their ionization and fragmentation in a tandem mass spectrometer. saiflucknow.org This technique provides structural information based on the fragmentation patterns of the parent ions. lcms.cz LC-MS/MS has been utilized for the analysis of this compound in various botanical samples, offering high sensitivity and the ability to confirm the identity of the compound through its fragmentation patterns. nih.govnih.gov
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and detailed structural elucidation of this compound isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, making it crucial for differentiating stereoisomers of this compound. libretexts.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) in ¹H and ¹³C NMR spectra, the relative and absolute configurations of the chiral centers in this compound can be established. oup.com For example, NOESY experiments can reveal through-space interactions between protons, which helps in assigning the relative configuration at specific carbon atoms. researchgate.net The differentiation of stereoisomers by NMR is possible due to the distinct chemical environments of the nuclei in each isomer, which results in unique spectral patterns. researchgate.netsyntecoptics.com
A study detailing the analysis of a major this compound diastereomer, (4S,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one, reported the following NMR data:
¹H NMR (500 MHz, CDCl₃): δ 0.97 (d, ³H, J = 6.28 Hz), 0.98 (d, ³H, J = 6.94 Hz), 1.24 (m, 2H), 1.74 (m, 1H), 1.77 (m, 2H), 1.99 (m, 2H), 2.12 (dd, 1H, J = 6.86 and 13.2 Hz), 2.51 (m, 1H), 3.78 (tr, 1H, J = 11.1 Hz), 4.33 (dd, 1H, J = 5.73 and 11.32 Hz). oup.com
¹³C NMR (500 MHz, CDCl₃): δ 15.43, 18.09, 27.95, 30.81, 31.58, 35.70, 42.51, 51.40, 76.18, 172.03. oup.com
Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the atomic composition as C₁₀H₁₆O₂. researchgate.net The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule and can be used to distinguish between isomers. researchgate.netsavemyexams.commiamioh.edu
The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 168. oup.com A characteristic fragment ion at m/z 113 is also commonly observed. oup.com Differences in the relative abundances of fragment ions can help differentiate between stereoisomers. For instance, the mass spectra of cis-fused and trans-fused dihydronepetalactones exhibit notable differences. researchgate.net In the cis-fused isomer, the molecular ion (M+) and M+ - 15 peaks are pronounced, while in the trans-fused isomer, these signals are of low abundance, and fragments at m/z 67 and m/z 95 are highly abundant. researchgate.net
| Ion (m/z) | Relative Abundance (cis-fused) | Relative Abundance (trans-fused) |
| 168 (M+) | Pronounced (e.g., 70%) | Low abundance |
| 153 (M+ - 15) | Pronounced (e.g., 40%) | Low abundance |
| 95 | Low intensity (e.g., 30%) | High abundance (e.g., 80%) |
| 67 | Low intensity (e.g., 30%) | High abundance (e.g., 80%) |
| Data derived from a study comparing cis- and trans-fused dihydronepetalactones. researchgate.net |
Sample Preparation and Extraction Methodologies for Plant Matrices
Effective extraction of this compound from plant material is a critical first step for its analysis. The choice of extraction method can significantly impact the yield and purity of the target compound.
Commonly used methods for extracting iridoids like this compound from plant matrices include:
Hydrodistillation: This method is effective for extracting essential oils rich in volatile compounds. It has been shown to yield a higher amount of essential oil compared to steam distillation for certain Nepeta species. researchgate.net
Solvent Extraction: This involves using solvents like ethanol, methanol, or acetone (B3395972) to extract compounds from the plant material. nih.govresearchgate.net For instance, ethanolic extracts of Nepeta cataria have been used for the analysis of this compound. nih.gov The choice of solvent is crucial and depends on the polarity of the target compounds. researchgate.net
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent. It is a green technology that can provide clean extracts.
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These are modern techniques that can reduce extraction time and solvent consumption. nih.gov
Following initial extraction, a clean-up step is often necessary to remove interfering substances from the complex plant matrix. lcms.cz Techniques like solid-phase extraction (SPE) can be used to purify the extract before chromatographic analysis. chromatographyonline.com For example, a pass-through SPE with a sorbent like Oasis PRiME HLB can effectively remove co-extracted fats, pigments, and other phytochemicals. lcms.cz
| Extraction Method | Principle | Suitability for this compound |
| Hydrodistillation | Steam distillation of plant material to collect volatile compounds. | Suitable for obtaining essential oils containing this compound. researchgate.net |
| Solvent Extraction | Use of solvents (e.g., ethanol) to dissolve and extract compounds from the plant matrix. | Commonly used for preparing extracts for LC-MS analysis. researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | A clean-up method where the extract is passed through a solid sorbent to remove impurities. | Used to reduce matrix effects and interference prior to analysis. lcms.czchromatographyonline.com |
Structure Activity Relationship Sar Studies of Dihydronepetalactone and Its Analogs Non Clinical Focus
Stereochemical Influence on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the biological activity of dihydronepetalactone.
This compound (DHN) exists as several diastereomers, which are stereoisomers that are not mirror images of each other. Research has shown that these different diastereomers can exhibit varying levels of insect repellency against different insect species. justia.com
For instance, one study compared the repellency of two specific DHN diastereomers, referred to as DHN1 and DHN2. oup.com Against the mosquito Anopheles albimanus, DHN2 was found to be the more effective repellent. oup.com Conversely, DHN1 appeared to be more effective against ticks, although the difference in efficacy between the two diastereomers was not statistically significant in this case. oup.com
Hydrogenation of catmint oil, which is rich in nepetalactones, produces a mixture of DHN diastereomers. oup.comresearchgate.net This mixture has demonstrated repellent activity against mosquitoes, stable flies, and ticks in laboratory settings. oup.com Specifically, a mixture containing predominantly DHN2 has been tested and shown to be effective. researchgate.netoup.com
Interestingly, studies have also noted that for Anopheles albimanus, the repellent effects of different this compound stereoisomers were found to be the same. researchgate.netresearchgate.net This highlights the complexity of the structure-activity relationship and suggests that the influence of stereochemistry can be species-specific.
A study involving the ant species Monomorium destructor tested a 7-(R)-configured DHN diastereomer and reported a repellent effect. oup.com The more common diastereomers derived from the (7S)-nepetalactones in catnip oil have an (S) configuration at carbon 7. oup.com
The following table summarizes the repellency of different DHN diastereomers against various arthropods:
| Diastereomer/Mixture | Target Arthropod | Observed Repellency | Source |
| DHN1 | Ticks (Ixodes scapularis) | More effective than DHN2 (not statistically significant) | oup.com |
| DHN2 | Mosquitoes (Anopheles albimanus) | More effective than DHN1 | oup.com |
| DHN1 & DHN2 | Mosquitoes (Aedes aegypti) | Both show significant deterrence to probing | oup.comoup.com |
| DHN1 & DHN2 | Stable Flies (Stomoxys calcitrans) | Both show repellency | oup.comresearchgate.net |
| (7R)-configured DHN | Ants (Monomorium destructor) | Repellent effect observed | oup.com |
| Mixture from hydrogenated catmint oil (predominantly DHN2) | Mosquitoes, Stable Flies, Ticks | Broad-spectrum repellency | oup.com |
| Stereoisomers of this compound | Mosquitoes (Anopheles albimanus) | Same repellent effect | researchgate.netresearchgate.net |
The chirality of a molecule, its "handedness," is a crucial factor in its interaction with biological receptors, which are themselves chiral. This principle applies to the binding of this compound to arthropod receptors, influencing its repellent activity. The specific three-dimensional shape of a this compound stereoisomer determines how well it fits into the binding site of a receptor, much like a key fits into a lock. usda.govnih.gov
Different stereoisomers of a repellent can interact differently with an arthropod's receptor system. usda.gov This can lead to variations in repellent potency among stereoisomers. For some repellents, one stereoisomer may be significantly more active than others. usda.gov The conformation of the molecule, which is influenced by its chirality, is essential for proper interaction with the repellent receptor. usda.gov
While direct studies on the binding of this compound diastereomers to specific arthropod receptors are not extensively detailed in the provided context, the differing repellency profiles of the diastereomers strongly suggest a stereoselective interaction with these receptors. justia.comoup.com The observation that DHN2 is more effective against Anopheles albimanus while DHN1 is slightly more so against ticks implies that the receptors in these different arthropod species may have different stereochemical requirements for optimal binding and subsequent repellent response. oup.com
The complexity of these interactions is further highlighted by the fact that for some insects, the differences in repellency between stereoisomers are minor or non-existent. researchgate.netresearchgate.net This could indicate that the receptor binding is less stereospecific in those species, or that multiple receptor interactions are involved.
Modification of this compound Structure
To improve upon the repellent properties of this compound and to better understand its structure-activity relationship, researchers have synthesized and evaluated various derivatives and analogs.
The synthesis of this compound derivatives often starts with the catalytic hydrogenation of nepetalactones found in catmint oil. oup.comresearchgate.net This process reduces the double bond in the nepetalactone (B1678191) structure, yielding a mixture of this compound diastereomers. oup.comoup.com These diastereomers can then be separated and evaluated individually or as a mixture. google.com
Research has also focused on synthesizing specific stereoisomers of this compound to assess their individual repellent activities. justia.com For example, a single diastereomer, (9S,1R,5R,6R)-5,9-dimethyl-3-oxabicyclo[4.3.0]nonan-2-one, has been synthesized and proposed for use in insect repellent compositions. justia.com
Beyond the hydrogenation of natural products, synthetic routes have been developed to create a wider range of this compound analogs. These modifications can involve altering substituent groups, changing the ring structure, or introducing different functional groups. The goal of these syntheses is to identify compounds with enhanced repellency, longer duration of action, or a broader spectrum of activity. While specific examples of these synthetic analogs and their evaluations are not extensively detailed in the provided search results, the general approach involves creating a library of related compounds and screening them for repellent activity against various insect species. nih.govnih.gov
The study of other iridoid lactones provides valuable context for understanding the structure-function relationships of this compound. Iridoids are a class of monoterpenoids that share a common structural framework. google.com
Nepetalactone, the precursor to this compound, is itself a well-known insect repellent. nih.govresearchgate.net Studies on nepetalactone isomers have shown that they possess significant spatial repellency against mosquitoes. iastate.edu
Other related iridoid compounds that have been investigated for their insect repellent properties include:
Iridomyrmecin: A bicyclic iridoid lactone that has been included in insect repellent compositions. google.com
Nepetalactam: A derivative of nepetalactone that has demonstrated repellency against Aedes aegypti mosquitoes comparable to DEET in feeding deterrence assays. mdpi.com
Nepetalic acid: Another iridoid found in Nepeta species. mdpi.com
The analysis of these and other related compounds helps to build a broader understanding of the key structural features required for insect repellency within the iridoid class. For example, the presence and stereochemistry of the methyl groups and the lactone ring are thought to be important for activity. beilstein-journals.org By comparing the repellency of various iridoid lactones, researchers can identify the molecular properties that contribute most to their biological function.
Applications in Pest Management and Chemical Ecology Non Human, Non Clinical
Development of Natural Product-Based Arthropod Repellents
Dihydronepetalactone (DHN), a derivative of nepetalactone (B1678191) found in the essential oil of catnip (Nepeta cataria), has emerged as a significant natural alternative to synthetic arthropod repellents. researchgate.netnih.govmdpi.com Its efficacy against a range of arthropods, coupled with its natural origin, has driven research into its development as a commercial repellent.
Formulation Strategies for Enhanced Efficacy and Stability (e.g., Microencapsulation)
To enhance the practical application of this compound as a repellent, researchers are exploring various formulation strategies to improve its effectiveness and stability. A key challenge with essential oil-based repellents is their volatility, which can lead to a shorter duration of protection.
Microencapsulation is a prominent strategy being investigated to address this limitation. google.com This technique involves enclosing the active ingredient, this compound, within microscopic capsules. google.commdpi.com This process can control the release rate of the compound, thereby prolonging its repellent effect. google.com The choice of wall material for these microcapsules is critical and often includes water-soluble substances like low molecular weight carbohydrates, milk proteins, gelatin, and gum acacia, particularly for applications in aqueous formulations. mdpi.com The goal of microencapsulation is to achieve high encapsulation efficiency, ensure the stability of the microcapsules, and control the release kinetics of the active compound. mdpi.com
Other formulation approaches include combining this compound with polymers and inert ingredients to modify its persistence on a surface. google.com However, this can sometimes limit the concentration of the active ingredient available for evaporation. google.com Another technique involves synthesizing precursor molecules that slowly break down to release this compound over time. google.com The selection of carriers in any formulation is also crucial, with considerations including cost, commercial availability, stability, and any inherent repellent properties of the carrier itself. google.com
The stability of this compound is a key factor for its commercial viability. It needs to be stable against environmental factors such as UV exposure and high temperatures. nih.gov Studies have shown that while some related compounds like E,Z-nepetalactone can degrade with light exposure, this compound exhibits a degree of stability in dry plant samples and extracts. mdpi.comresearchgate.net
Comparative Studies with Synthetic Repellents (e.g., DEET) in Non-Human Models
Numerous studies have compared the repellency of this compound with the synthetic repellent N,N-diethyl-meta-toluamide (DEET), which is often considered the gold standard.
In laboratory settings, this compound has demonstrated repellency comparable to or even exceeding that of DEET against various arthropods. For instance, a hydrogenated form of nepetalactone, which is primarily this compound, was found to be twice as active as DEET when formulated at 1% in isopropyl alcohol. nih.gov
In vitro studies have shown that this compound diastereomers (DHN 1 and DHN 2) are effective at repelling Aedes aegypti and Anopheles albimanus mosquitoes, with efficacy comparable to DEET. researchgate.netnih.gov Against stable flies (Stomoxys calcitrans), both DHN diastereomers were also found to be repellent. researchgate.netnih.gov
One study using human subjects found that a 10% solution of one this compound diastereomer (DHN 2) provided protection against An. albimanus bites for up to 5 hours, a duration statistically equivalent to that of DEET at the same concentration. researchgate.netoup.com Another diastereomer (DHN 1) provided 3.5 hours of protection. oup.com Both diastereomers were also effective against black-legged tick nymphs (Ixodes scapularis). researchgate.netnih.gov
The following table summarizes the comparative repellency of this compound and DEET from a study on Anopheles albimanus mosquitoes.
| Compound | Concentration (wt:vol) | Mean Complete Protection Time (hours) |
| DHN 1 | 10% | 3.5 |
| DHN 2 | 10% | 5.0 |
| DEET | 10% | 6.4 |
| Data sourced from Feaster et al., 2009. oup.com |
It is worth noting that the effectiveness can vary between different stereoisomers of this compound and against different insect species. researchgate.netoup.com For example, while DHN 2 was more effective against An. albimanus mosquitoes, DHN 1 appeared slightly more effective against ticks, though the difference was not statistically significant. oup.com
Integration into Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. The unique properties of this compound make it a promising candidate for inclusion in IPM programs. researchgate.netoup.com
Exploitation of this compound as a Semiochemical for Pest Control and Monitoring
This compound functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. bioprotectionportal.com In the context of pest management, semiochemicals are used to manipulate the behavior of pests to either monitor their populations or control them. bioprotectionportal.complantprotection.pl
As a repellent, this compound can be used in "push-pull" strategies. plantprotection.pl In this approach, a repellent ("push") is used to drive pests away from a crop, while an attractant ("pull") lures them into a trap or away from the protected area. This compound's repellent properties against various insects, including mosquitoes and stable flies, make it a suitable "push" component in such systems. researchgate.netnih.gov
Furthermore, semiochemicals are crucial for monitoring pest populations to determine the timing and necessity of control measures. plantprotection.pl While attractants are more commonly used for luring pests into traps for monitoring, repellents like this compound can provide information on pest pressure by observing their avoidance of treated areas. The use of semiochemicals is considered a low-risk pest control method as they are often target-specific and can be used at very low concentrations. europa.eu
Potential as a Bioherbicide Component and Phytotoxic Effects
Beyond its role as an insect repellent, there is emerging evidence that compounds from Nepeta species, including those related to this compound, may possess phytotoxic properties, suggesting potential as bioherbicides. mdpi.com Bioherbicides are weed control agents derived from natural sources like plants or microbes. nih.gov
Research has shown that essential oils from Nepeta species can inhibit seed germination and seedling growth of various weed species. mdpi.com These phytotoxic effects are often attributed to the complex mixture of monoterpenoids present in the oils. mdpi.com When absorbed by weeds, these phytotoxic compounds can disrupt cell membrane integrity and interfere with critical biochemical processes, leading to reduced growth and, in some cases, plant death. nih.gov
While specific studies focusing solely on the bioherbicidal activity of pure this compound are limited, the documented phytotoxicity of Nepeta essential oils points to a potential application in this area. mdpi.com Formulations such as water-based emulsions can enhance the solubility and bioavailability of these hydrophobic compounds, increasing their effectiveness as bioherbicides. mdpi.com Further research is needed to isolate the specific effects of this compound and evaluate its efficacy and selectivity as a bioherbicide component under agricultural conditions. mdpi.comresearchgate.net
Agronomic Practices for Maximizing this compound Production in Cultivated Plants
The commercial viability of this compound as a natural pest management tool is contingent on the ability to produce it in large quantities from its plant source, Nepeta cataria. Therefore, optimizing agronomic practices to maximize the yield of this compound is a critical area of research.
Several factors are known to influence the yield of secondary metabolites in Nepeta cataria:
Genotype Selection: There is significant variation in the chemical composition of essential oils among different genotypes of N. cataria. fimek.edu.rs Breeding programs have focused on developing cultivars with more upright growth habits, higher biomass, and increased essential oil and specific nepetalactone isomer yields. fimek.edu.rsashs.org For instance, the 'CR9' cultivar was specifically developed for improved biomass and essential oil production. ashs.org
Cultivation Conditions: Environmental factors and crop management techniques play a crucial role. mdpi.com
Planting Density: Optimal plant spacing is necessary to maximize flower production, which is a key site of essential oil accumulation. fimek.edu.rs
Nutrient Management: Fertilization, particularly with nitrogen, has been shown to affect herbal yield and essential oil content. fimek.edu.rs
Irrigation: Substrate moisture levels can impact the herbal yield and essential oil concentration, with some studies indicating that drought stress can influence oil content. fimek.edu.rs
Propagation Method: Studies have compared the growth and chemical profiles of plants grown from seeds versus those from stem cuttings, with some differences observed in the accumulation of certain compounds, including this compound. researchgate.netmdpi.com
The following table presents data on the yield of a developed N. cataria cultivar compared to commercial lines, illustrating the impact of genetic selection on production.
| Cultivar/Line | Total Dry Weight per Plant ( g/year ) | Total Essential Oil Yield per Plant ( g/year ) |
| 'CR9' | 335 | 2.92 |
| Closest Commercial Line | ~252 | ~1.90 |
| Data represents a 33% and 54% improvement for dry weight and essential oil yield, respectively, for 'CR9' over the closest commercial line. Sourced from Juliani et al., 2013. ashs.org |
Future research will likely continue to focus on optimizing these agronomic practices to ensure a stable and cost-effective supply of this compound for use in various pest management applications. nih.gov
Future Research Directions and Challenges in Dihydronepetalactone Studies
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
A primary challenge lies in fully understanding how plants, particularly those of the Nepeta genus, produce dihydronepetalactone. While it is known to be a hydrogenation product of nepetalactone (B1678191), the intricate enzymatic steps and the regulatory genes controlling this process are not entirely clear. nih.govfrontiersin.org The biosynthesis of nepetalactone itself begins with geraniol (B1671447), which undergoes a series of enzymatic conversions to form 8-oxogeranial. mdpi.com Key enzymes in this pathway include geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8HGO), and iridoid synthase (ISY). nih.govresearchgate.net
The regulation of this pathway appears to occur at the transcriptional level, with specific genes being upregulated to increase the production of these compounds. researchgate.netmdpi.com For instance, studies have shown that the application of salicylic (B10762653) acid can upregulate genes like GPPS and NEPS1, which are involved in the nepetalactone biosynthetic pathway. researchgate.net However, the complete network of transcription factors and signaling molecules that govern the production of this compound remains to be fully elucidated. Understanding these regulatory networks could allow for the metabolic engineering of plants or microorganisms to produce higher yields of this compound. researchgate.net
Advanced Understanding of Insect Olfactory and Gustatory Receptor Interactions
This compound's effectiveness as a repellent stems from its interaction with insects' sensory systems. researchgate.netgoogle.com Insects detect chemical cues in their environment through olfactory and gustatory receptors. nih.govplos.orgtmc.edu The majority of insect olfactory receptors are part of two large protein families: the odorant receptors (ORs) and the ionotropic receptors (IRs). nih.govwikipedia.org These receptors are typically ligand-gated ion channels that, upon binding with a specific molecule like this compound, trigger a neural signal that the insect perceives as repellent. ebi.ac.uk
While it is known that this compound and related compounds are potent repellents against a variety of insects, including mosquitoes, flies, and ticks, the specific receptors involved and the precise nature of their interactions are not fully understood. researchgate.netresearchgate.netresearchgate.net Future research needs to focus on identifying the specific olfactory and gustatory receptors that bind to this compound in key insect vectors. This knowledge is crucial for understanding the molecular basis of its repellency and could lead to the design of more potent and specific repellent molecules.
Discovery of Novel this compound Analogs with Enhanced Specificity or Efficacy
The chemical structure of this compound offers a scaffold for the synthesis of new, potentially more effective, repellent compounds. mdpi.com By creating and testing various analogs of this compound, researchers aim to develop molecules with enhanced specificity for the receptors of target insects or with greater persistence in the environment. mdpi.com This involves modifying the core structure of this compound to alter its chemical properties and, consequently, its interaction with insect receptors.
For example, different stereoisomers of this compound have been shown to have varying levels of repellency against different insect species, suggesting that the three-dimensional shape of the molecule is critical for its activity. oup.comjustia.com Synthetic chemistry approaches, including chemo-biocatalytic methods, can be employed to generate a diverse library of this compound analogs for screening. rsc.orgnih.gov The goal is to identify compounds that are more effective than the naturally occurring molecule, potentially at lower concentrations, and that have a broader spectrum of activity against various insect pests.
Ecological Impacts of Widespread Application and Resistance Development
As with any pest control agent, the widespread use of this compound raises concerns about its potential ecological impact and the development of resistance in insect populations. google.com While this compound is considered a relatively safe and natural alternative to synthetic repellents like DEET, its effects on non-target organisms and the broader ecosystem need to be thoroughly evaluated. acs.orgresearchgate.netnih.gov Studies are needed to assess the persistence of this compound in the environment and its potential to affect beneficial insects, such as pollinators. nih.gov
Furthermore, the potential for insects to develop resistance to this compound is a significant challenge. nih.gov Continuous exposure to any repellent can lead to the selection of individuals within an insect population that are less sensitive to its effects. Research should focus on understanding the mechanisms by which insects might develop resistance to this compound and on developing strategies to mitigate this risk. This could include using this compound in rotation with other repellents or as part of an integrated pest management program.
Scale-Up of Sustainable Production Methodologies
For this compound to become a viable commercial insect repellent, cost-effective and sustainable methods for its large-scale production are necessary. researchgate.net Currently, this compound is primarily obtained through the hydrogenation of nepetalactone, which is extracted from catnip (Nepeta cataria). google.comacs.orgresearchgate.net Optimizing the extraction of nepetalactone from plant sources and improving the efficiency of the hydrogenation process are key areas of research. acs.orggoogle.comgoogle.com
Beyond plant extraction, biotechnological approaches offer a promising alternative for sustainable production. x-mol.net This includes the use of microbial platforms, such as genetically engineered Saccharomyces cerevisiae (baker's yeast), to produce nepetalactone and subsequently this compound. x-mol.net Biocatalytic methods, which use enzymes to carry out specific chemical transformations, are also being explored for the synthesis of this compound and its analogs. york.ac.ukablesci.comrsc.org These approaches have the potential to provide a more reliable and scalable supply of this compound, independent of plant cultivation and harvesting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
